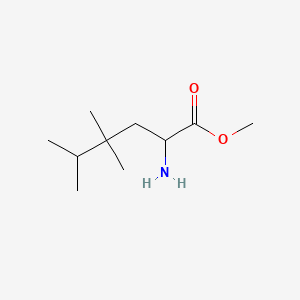
Methyl 2-amino-4,4,5-trimethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4,4,5-trimethylhexanoate is an organic compound with a unique structure that includes an amino group and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,5-trimethylhexanoate typically involves the esterification of 2-amino-4,4,5-trimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products.
化学反応の分析
Types of Reactions
Methyl 2-amino-4,4,5-trimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
科学的研究の応用
Methyl 2-amino-4,4,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-4,4,5-trimethylhexanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
Methyl 2-amino-4,4,5-trimethylhexanoate: shares similarities with other amino acid derivatives and esters, such as:
Uniqueness
Structural Features: The presence of both an amino group and a methyl ester in the same molecule provides unique reactivity and versatility in synthesis.
Applications: Its specific structure allows for unique interactions in biological systems and specialized applications in organic synthesis.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
methyl 2-amino-4,4,5-trimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-7(2)10(3,4)6-8(11)9(12)13-5/h7-8H,6,11H2,1-5H3 |
InChIキー |
QJRZLWDAMRAUDO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)CC(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















